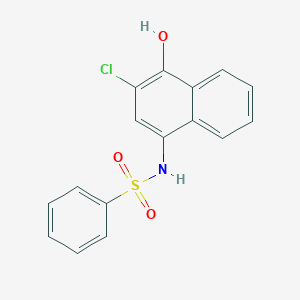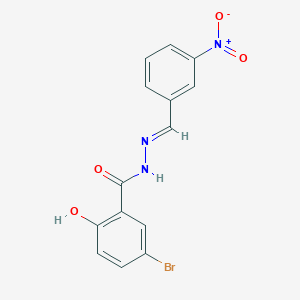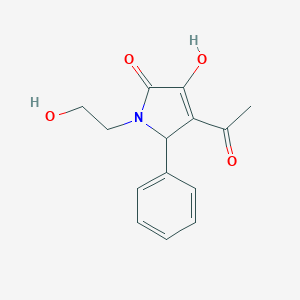
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide, also known as NBD-Cl, is a fluorescent dye used in various scientific research applications. It is a highly sensitive and specific probe for the detection of amino acids, peptides, and proteins. NBD-Cl has been widely used in biochemical and physiological studies due to its unique properties. In
Mecanismo De Acción
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is a fluorescent dye that binds to amino acids, peptides, and proteins. The mechanism of action of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide involves the formation of a covalent bond between the dye and the amino group of the target molecule. This results in the formation of a highly fluorescent adduct. The fluorescence of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is highly sensitive to changes in the microenvironment of the dye, such as pH, polarity, and viscosity.
Biochemical and Physiological Effects
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that can be used in vitro and in vivo experiments without harming the cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has several advantages in lab experiments. It is a highly sensitive and specific probe for the detection of amino acids, peptides, and proteins. It is also a non-toxic dye that can be used in vitro and in vivo experiments. However, N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has some limitations as well. It is a relatively expensive dye, and its fluorescence is highly sensitive to changes in the microenvironment. This can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the use of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide in scientific research. One direction is the development of new methods for the detection of amino acids, peptides, and proteins using N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide. Another direction is the use of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide in the study of protein-protein interactions and protein-ligand interactions. Additionally, the use of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide in the study of protein conformational changes and enzymatic activity can be further explored. Finally, the development of new fluorescent dyes based on the structure of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide can be a promising direction for the future.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide involves the reaction of 1-chloro-4-nitronaphthalene with 4-aminobenzenesulfonamide in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide. The synthesis of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is a relatively simple process, and the yield is high.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has been extensively used in various scientific research applications. It is a highly sensitive and specific probe for the detection of amino acids, peptides, and proteins. N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has been used to study the binding of peptides to proteins, the conformational changes of proteins, and the enzymatic activity of proteins. It has also been used to study the transport of amino acids across cell membranes and the localization of proteins in cells.
Propiedades
Fórmula molecular |
C16H12ClNO3S |
|---|---|
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H12ClNO3S/c17-14-10-15(12-8-4-5-9-13(12)16(14)19)18-22(20,21)11-6-2-1-3-7-11/h1-10,18-19H |
Clave InChI |
PEJWCKUKFDSRPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)
![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)

![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)

![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)
![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)


![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)
